2-Iodo-2-phenylethan-1-ol
Description
2-Iodo-2-phenylethan-1-ol (C₈H₉IO) is a halogenated secondary alcohol featuring a phenyl group and an iodine atom on the second carbon of the ethan-1-ol backbone.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-iodo-2-phenylethanol |
InChI |
InChI=1S/C8H9IO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI Key |
KBOTURXUTKMUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)I |
Origin of Product |
United States |
Preparation Methods
Beta-Iodobenzeneethanol can be synthesized through various methods. One common synthetic route involves the reaction of iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Iodo-2-phenylethan-1-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Beta-Iodobenzeneethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form beta-Iodobenzeneacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Iodo-2-phenylethan-1-ol can yield beta-Iodobenzeneethane using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Beta-Iodobenzeneethanol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Iodo-2-phenylethan-1-ol involves its interaction with molecular targets through its iodine and ethanol functional groups. The iodine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Iodo-2-phenylethan-1-ol with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Theoretical properties inferred from analogs.
Substituent Effects on Reactivity
- Iodo vs.
- Iodo vs. Fluorinated Groups: The difluoroethenyloxy group in reduces steric hindrance compared to iodine, likely improving solubility in nonpolar solvents .
- Thienyl vs.
Physicochemical Properties
- Molecular Weight and Density: The iodine atom significantly increases molecular weight (248.06 g/mol) compared to phenylethanol (122.16 g/mol) or fluorinated analogs (212.18 g/mol), likely reducing volatility .
- Solubility: Iodo compounds are generally less polar than hydroxylated analogs but more soluble in organic solvents than fully nonpolar derivatives. For example, 2-(oxolan-3-yl)-1-phenylethan-1-ol () may exhibit enhanced water solubility due to its tetrahydrofuran ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
